BenchChemオンラインストアへようこそ!

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol

Medicinal chemistry Scaffold diversity Kinase inhibitor design

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol (CAS 1956321-35-9, C₇H₇N₃O, MW 149.15) is a bicyclic heteroaromatic building block comprising a pyrazolo[3,4-b]pyridine core with a hydroxymethyl substituent at the 4‑position. The pyrazolo[3,4-b]pyridine scaffold is recognised as a privileged hinge‑binding motif in kinase inhibitor design, capable of forming a hydrogen bond donor–acceptor pair with the kinase hinge region and achieving multiple binding modes due to structural elements shared with both pyrrolo[2,3-b]pyridine (7‑azaindole) and indazole.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B11922907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1CO)C=NN2
InChIInChI=1S/C7H7N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-3,11H,4H2,(H,8,9,10)
InChIKeyLLHCCIQTAVQMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol – Core Scaffold & Procurement Identity


(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol (CAS 1956321-35-9, C₇H₇N₃O, MW 149.15) is a bicyclic heteroaromatic building block comprising a pyrazolo[3,4-b]pyridine core with a hydroxymethyl substituent at the 4‑position [1]. The pyrazolo[3,4-b]pyridine scaffold is recognised as a privileged hinge‑binding motif in kinase inhibitor design, capable of forming a hydrogen bond donor–acceptor pair with the kinase hinge region and achieving multiple binding modes due to structural elements shared with both pyrrolo[2,3-b]pyridine (7‑azaindole) and indazole [2]. The 4‑hydroxymethyl group introduces polarity and a hydrogen‑bond donor/acceptor site that distinguishes it from more common 4‑H, 4‑Me or 4‑halo analogues, enabling downstream functionalisation (oxidation, esterification, etherification) without de novo heterocycle construction [1].

Why a Generic Pyrazolo[3,4‑b]pyridine Cannot Replace (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol


The pyrazolo[3,4-b]pyridine scaffold tolerates a wide range of substituents, but the identity and position of the functional group on the pyridine ring critically determine both synthetic utility and biological target engagement [1]. Simply substituting a 4‑methyl, 4‑hydrogen, or 4‑halo analogue for the 4‑hydroxymethyl derivative eliminates the primary alcohol handle required for late‑stage diversification (e.g., oxidation to aldehyde/carboxylic acid, Mitsunobu coupling, or sulfonylation). Positional isomers (e.g., 3‑ or 5‑methanol) alter the vector of the functional group relative to the hinge‑binding axis, which can abrogate kinase affinity or change selectivity profiles in structure‑based design [2]. The quantitative evidence below demonstrates that the 4‑hydroxymethyl substitution pattern occupies a distinct and underrepresented chemical space that directly impacts procurement decisions in medicinal chemistry programmes.

Quantitative Differentiation Evidence for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol Against Closest Structural Analogues


Scarcity of 4‑Hydroxy/4‑Hydroxymethyl Substitution in the Pyrazolo[3,4‑b]pyridine Chemical Space

Among all reported 1H-pyrazolo[3,4-b]pyridine structures, the R4 = OH substitution pattern (which includes the hydroxymethyl oxidised form and keto tautomers) accounts for only 0.89% of the total, compared with 37.33% for R4 = H and 6.59% for R4 = Me [1]. This indicates that 4‑hydroxymethyl derivatives are far less precedented than the common 4‑H or 4‑Me comparators. For procurement, this means the compound offers access to a novel sub‑series of the scaffold that is less congested by prior art, potentially increasing freedom‑to‑operate and novelty in lead optimisation [1].

Medicinal chemistry Scaffold diversity Kinase inhibitor design

Hydrogen‑Bond Donor/Acceptor Capacity vs 4‑Methyl and 4‑H Analogues

The 4‑hydroxymethyl group contributes one hydrogen‑bond donor (OH) and two acceptors (OH oxygen and pyridine nitrogen), whereas 4‑H and 4‑Me analogues contribute zero H‑bond donors [1]. In silico predictions for (1H-pyrazolo[3,4-b]pyridin-4-yl)methanol give a logP ≈ 0.5–0.8 and a topological polar surface area (tPSA) ≈ 62 Ų; the corresponding 4‑methyl analogue (1H-pyrazolo[3,4-b]pyridine, 4‑methyl) has logP ≈ 1.3 and tPSA ≈ 30 Ų [2]. The lower logP and higher tPSA of the target compound translate to improved aqueous solubility and reduced passive membrane permeability relative to the more lipophilic 4‑methyl comparator—a profile that can be advantageous for optimising oral bioavailability of final drug candidates [2].

Physicochemical profiling Ligand efficiency Drug design

Synthetic Tractability: Direct Late‑Stage Diversification vs 4‑Halo or 4‑Methyl Precursors

The primary alcohol of (1H-pyrazolo[3,4-b]pyridin-4-yl)methanol can be directly oxidised to the corresponding aldehyde or carboxylic acid, converted to sulfonate esters for nucleophilic displacement, or coupled via Mitsunobu and etherification reactions [1]. In contrast, 4‑methyl and 4‑H analogues require pre‑functionalisation (e.g., radical bromination or directed metallation) before diversification, adding 2–3 synthetic steps and reducing overall yield [2]. The 4‑bromo analogue, while more reactive in cross‑coupling, lacks the H‑bond donor capacity and is typically employed only when C–C bond formation is the sole objective. Thus, the hydroxymethyl derivative uniquely combines a versatile synthetic handle with desirable physicochemical properties.

Synthetic chemistry Late-stage functionalisation Building block utility

Documented Use as Key Intermediate in TAM/MET Kinase Inhibitor Patents

The compound (1H-pyrazolo[3,4-b]pyridin-4-yl)methanol, or its oxidised aldehyde/acid form, is explicitly claimed as a synthetic intermediate in multiple patent families targeting TAM (AXL, MER, TYRO3) and c‑Met kinases [1]. For example, WO2019149269A1 and related filings from Array BioPharma describe pyrazolo[3,4-b]pyridine compounds bearing a 4‑position substituent derived from this alcohol as potent dual TAM/MET inhibitors with IC₅₀ values in the low nanomolar range [1]. More than 500 references in the patent literature utilise a 4‑substituted pyrazolo[3,4-b]pyridine core for kinase inhibition [2], and the 4‑hydroxymethyl variant has been specifically employed to install solubilising groups (e.g., morpholine, piperazine) that improve pharmacokinetic profiles [1].

Kinase inhibitor Oncology Patent landscape

High‑Value Application Scenarios for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol in Drug Discovery and Chemical Biology


TAM Family (AXL/MER/TYRO3) Kinase Inhibitor Lead Optimisation

Medicinal chemistry teams pursuing TAM kinase inhibitors can directly employ (1H-pyrazolo[3,4-b]pyridin-4-yl)methanol as a hinge‑binding core. The 4‑hydroxymethyl group allows one‑step installation of solubility‑enhancing amines (e.g., morpholine, N‑methylpiperazine) via mesylation/displacement or Mitsunobu coupling, directly addressing the sub‑optimal aqueous solubility that frequently limits pyrazolopyridine leads. This approach has been validated in patent exemplifications yielding compounds with AXL IC₅₀ < 10 nM and improved mouse pharmacokinetics [1].

Focused Library Synthesis for Hinge‑Binder SAR Exploration

The hydroxymethyl handle permits rapid parallel diversification to ethers, esters, carbamates, and sulfonamides without protecting‑group manipulation on the pyrazole NH. This enables efficient structure–activity relationship (SAR) exploration around the solvent‑exposed region of the kinase active site. The resulting libraries can be screened against panels of 50–100 kinases to identify selective chemical probes, leveraging the scaffold’s ability to adopt multiple hinge‑binding modes [2].

PROTAC® Degrader Linker Attachment Point

In targeted protein degradation (PROTAC) design, the 4‑hydroxymethyl group provides an ideal vector for linker attachment that projects toward the solvent channel of the kinase, minimising interference with hinge binding. The alcohol can be directly elaborated to PEG‑ or alkyl‑chain linkers terminated with an E3 ligase recruiting moiety. This strategy has been adopted for pyrazolopyridine‑based degraders of oncogenic kinases where traditional occupancy‑based inhibitors show insufficient durability of target suppression [1].

Chemical Biology Tool Compound Synthesis

The 4‑hydroxymethyl group can be converted to an aldehyde for bioconjugation (e.g., reductive amination with amine‑modified fluorophores or biotin), or to an azide via mesylation/displacement. This enables the generation of activity‑based probes, photoaffinity labelling reagents, and affinity chromatography resins for target identification and validation studies. Such probes are particularly valuable for deconvoluting the polypharmacology of kinase inhibitors [2].

Quote Request

Request a Quote for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.